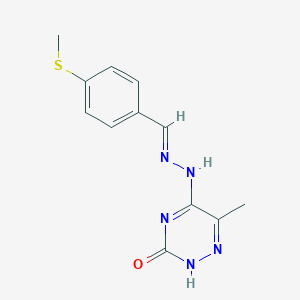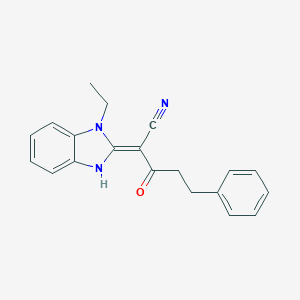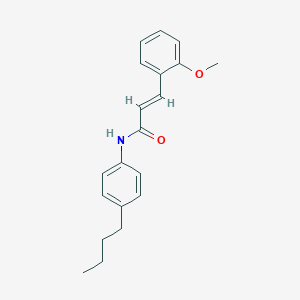![molecular formula C13H14N2O4 B254803 (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid](/img/structure/B254803.png)
(2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid, also known as celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it works by blocking the enzyme responsible for producing prostaglandins, which are molecules that cause pain and inflammation.
作用機序
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By blocking this enzyme, (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid reduces pain and inflammation without affecting the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining and maintain blood clotting.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, inhibiting the growth and proliferation of cancer cells, inducing apoptosis in cancer cells, and reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid is a relatively expensive drug, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of future directions for research on (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid, including:
1. Further studies on the use of (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid in the treatment of various types of cancer, including breast, lung, and colon cancer.
2. Studies on the potential use of (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid in the prevention of Alzheimer's disease and other neurodegenerative disorders.
3. Studies on the use of (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid in combination with other drugs to enhance its therapeutic effects.
4. Further studies on the biochemical and physiological effects of (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid, including its effects on the immune system and inflammation.
5. Studies on the use of (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid in the treatment of other inflammatory conditions, such as psoriasis and rheumatoid arthritis.
合成法
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-(methanesulfonyl)benzene sulfonamide and 4-fluorobenzoyl chloride, followed by a reduction and cyclization step. Other methods include the use of 4-bromo-2-fluoroaniline and 4-bromo-2-fluorobenzoic acid as starting materials.
科学的研究の応用
Celecoxib has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. Research has shown that (2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells. Celecoxib has also been studied for its potential use in the prevention of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
(2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
(Z)-4-(4-acetamidoanilino)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-8(7-12(17)18)13(19)15-11-5-3-10(4-6-11)14-9(2)16/h3-7H,1-2H3,(H,14,16)(H,15,19)(H,17,18)/b8-7- |
InChIキー |
AKYPTPWCFSTNSG-FPLPWBNLSA-N |
異性体SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)NC(=O)C |
SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C |
正規SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)